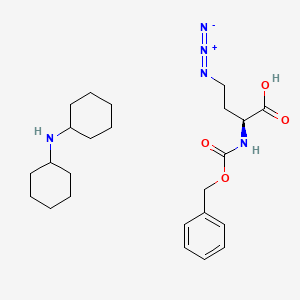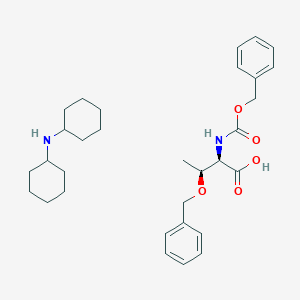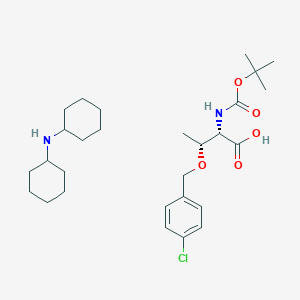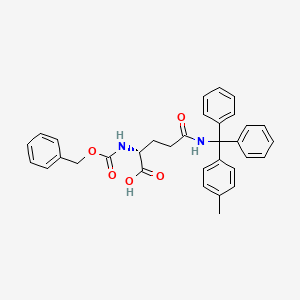
N(2)-methyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2)-methyl-L-lysine (NML) is a naturally occurring amino acid found in proteins. It is an important component of the human body and has been studied extensively for its potential therapeutic and biological applications. NML is synthesized in the body from the amino acid lysine and is found in the form of a methyl ester or a methyl amide. It is also known as N-methyl-L-lysine, N-methyl-Lys, N-methyl-L-lysine methyl ester, N-methyl-L-lysine amide, and N-methyl-L-lysine methyl amide.
Aplicaciones Científicas De Investigación
Biomedical Research: Inhibitory Effects on Microorganisms
“N(2)-methyl-L-lysine” has been shown to inhibit the growth and sporulation of certain fungi, such as Penicillium chrysogenum . This suggests potential applications in studying microbial pathogenesis and developing antifungal strategies.
Proteomics: Post-Translational Modifications
This compound is a methylated form of the amino acid lysine, which is a post-translational modification observed in histones and other proteins. It plays a crucial role in regulating gene expression and is a significant area of study in proteomics .
Drug Development: Analogs and Derivatives
The structural modification of lysine to create “N(2)-methyl-L-lysine” can inform the design of drug analogs. Understanding its properties can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .
Material Science: Nanocrystal Synthesis
In the field of nanotechnology, “N(2)-methyl-L-lysine” could be used to modify the surface properties of nanocrystals. This can affect their solubility, stability, and interaction with biological systems, which is vital for applications like targeted drug delivery .
Chemical Synthesis: Chiral Building Blocks
As a chiral compound, “N(2)-methyl-L-lysine” serves as a building block in the synthesis of complex molecules. Its chirality is essential for creating substances with specific desired properties in synthetic chemistry .
Neuroscience: Neurotransmitter Studies
Methylated lysines, including “N(2)-methyl-L-lysine”, are of interest in neuroscience for their potential roles as neurotransmitters or neuromodulators. They could provide insights into brain function and neurological disorders .
Propiedades
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPWXRMOFUVGH-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












